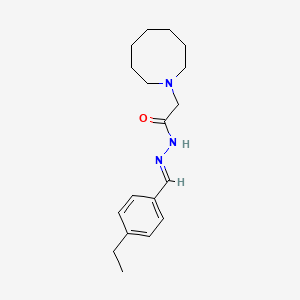

2-(1-azocanyl)-N'-(4-ethylbenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetohydrazide derivatives are synthesized through condensation reactions involving acyl hydrazines and aldehydes or ketones. These compounds are of interest due to their potential pharmacological activities and their role in synthesizing heterocyclic compounds.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the reaction of an appropriate aldehyde with an acyl hydrazine. For instance, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, showcasing a typical synthesis route for these compounds (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is often confirmed using techniques such as H-1 NMR, IR, and X-ray diffraction. For example, the structure of several derivatives was elucidated, showing monoclinic systems with specific space groups and demonstrating various intermolecular interactions that stabilize the compound (G. Sheng et al., 2015).

Chemical Reactions and Properties

Acetohydrazide derivatives participate in various chemical reactions, leading to the synthesis of complex molecules. Their chemical properties, such as reactivity with different chemical groups, are central to synthesizing novel compounds with potential biological activities.

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined using spectroscopic and crystallographic methods.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and the potential for forming hydrogen bonds, are key factors in the application of acetohydrazide derivatives in medicinal chemistry and materials science. Studies show that these compounds exhibit significant urease inhibitory activities, highlighting their chemical reactivity (G. Sheng et al., 2015).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Applications

Hydrazones similar to the specified compound have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit significant two-photon absorption, making them potential candidates for optical device applications, such as optical limiters and switches. The nonlinear refractive index, absorption coefficient, and effective third-order susceptibility values are comparable with other known optical materials, underscoring their suitability for further exploration in optical technologies (Naseema et al., 2010).

Antibacterial and Enzyme Inhibition

Compounds featuring the azomethine group, akin to the chemical structure of interest, are known for their biological activities, including antibacterial and anti-enzymatic properties. Specific derivatives have been synthesized and evaluated for these activities, indicating their potential as leads for developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

Anticancer Activity

New derivatives of benzothiazole acylhydrazones have been synthesized and investigated for their anticancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines, making them significant contributors to the field of medicinal chemistry and oncology research. The methodology for synthesizing these compounds and their effectiveness against specific cell lines underscores the potential of such chemicals in cancer therapy (Osmaniye et al., 2018).

Green Chemistry and Materials Science

The synthesis of hydrazone complexes through green chemistry approaches, such as mechanochemical syntheses, highlights the environmental benefits and innovative applications of these compounds in materials science. These complexes exhibit antimicrobial, antioxidant, and cytotoxic activities, providing a broad spectrum of potential applications in both healthcare and environmental protection (Fekri et al., 2014).

Crystal Growth and Characterization

The growth and characterization of organic single crystals related to hydrazones demonstrate their potential applications in nonlinear optics (NLO) and thermal stability studies. Such research is crucial for the development of new NLO materials and for understanding the physical properties that govern their performance (Zhang et al., 2011).

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-2-16-8-10-17(11-9-16)14-19-20-18(22)15-21-12-6-4-3-5-7-13-21/h8-11,14H,2-7,12-13,15H2,1H3,(H,20,22)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAUAIKBJZJEDC-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)